6-fluoro-N-methylpyridin-2-amine
CAS No.: 325707-66-2
Cat. No.: VC5236916
Molecular Formula: C6H7FN2
Molecular Weight: 126.134
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 325707-66-2 |
---|---|
Molecular Formula | C6H7FN2 |
Molecular Weight | 126.134 |
IUPAC Name | 6-fluoro-N-methylpyridin-2-amine |
Standard InChI | InChI=1S/C6H7FN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9) |
Standard InChI Key | MJZXZUBWFMNZGN-UHFFFAOYSA-N |
SMILES | CNC1=NC(=CC=C1)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Formula
6-Fluoro-N-methylpyridin-2-amine consists of a pyridine ring substituted with fluorine at the 6-position and a methylamino group at the 2-position. The molecular formula corresponds to a monoisotopic mass of 126.0596 g/mol. Key identifiers include:
Property | Value |
---|---|
IUPAC Name | 6-fluoro-N-methylpyridin-2-amine |
SMILES | CNC1=NC(=CC=C1)F |
InChIKey | MJZXZUBWFMNZGN-UHFFFAOYSA-N |
CAS Number | 325707-66-2 |
PubChem CID | 10558630 |
The planar pyridine ring facilitates aromatic interactions, while the fluorine atom enhances electrophilicity at adjacent positions .
Synthesis Methods
Ammoniation of 2,6-Difluoropyridine
A common route involves reacting 2,6-difluoropyridine with methylamine or ammonia under controlled conditions. In one protocol, 2,6-difluoropyridine is treated with aqueous methylamine at 105°C for 15 hours, yielding 6-fluoro-N-methylpyridin-2-amine with 94% efficiency . The reaction proceeds via nucleophilic aromatic substitution, where the amine displaces fluorine at the 2-position.
Reaction Scheme:
This method benefits from high regioselectivity and scalability, though it requires careful handling of hydrofluoric acid byproducts .
Hydrazine-Mediated Reduction
An alternative approach, detailed in a 2005 patent, involves hydrazine monohydrate and catalytic hydrogenation. Starting with 3-substituted-2,5,6-trifluoropyridine, hydrazine replaces fluorine at the 2-position to form a hydrazino intermediate. Subsequent reduction with hydrogen gas and Raney nickel yields the target amine .
Advantages:
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Operates under milder conditions (30–100°C vs. 105°C).
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Minimizes polyhalogenated byproducts.
Limitations:
Applications in Pharmaceutical Chemistry
Intermediate for Neurological Agents
6-Fluoro-N-methylpyridin-2-amine is a precursor in synthesizing CCR5 receptor modulators, which are investigated for treating HIV and autoimmune diseases. The fluorine atom enhances binding affinity to hydrophobic pockets in proteins, while the methylamine group improves solubility .
Comparison with Analogous Compounds
2-Amino-6-fluoropyridine
Removing the N-methyl group reduces lipophilicity, decreasing blood-brain barrier permeability. This analog is less favored in central nervous system drug development .
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